Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-

Description

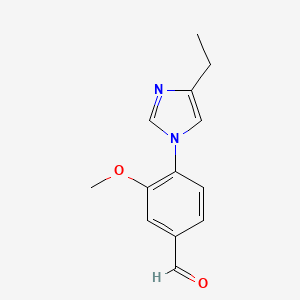

Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-, is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 4-ethylimidazole moiety at the 4-position of the benzaldehyde ring.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde |

InChI |

InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3 |

InChI Key |

RJWTUFXPOKOMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a close structural analog and a key intermediate.

- 4-(4-methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde synthesis provides a methodological basis for the ethyl-substituted imidazole derivative.

- Precursors such as 4-(1H-imidazol-1-yl)-3-methoxybenzonitrile or 4-(1H-imidazol-1-yl)-3-methoxybenzenemethanol are often used.

Imidazole Substitution on Aromatic Ring

- The imidazole ring is introduced via nucleophilic aromatic substitution or copper-catalyzed N-arylation of aryl halides with imidazole derivatives.

- For example, copper-catalyzed N-arylation of 4-halobenzaldehyde derivatives with imidazole in the presence of potassium carbonate in dimethyl sulfoxide at elevated temperatures (around 120°C) under inert atmosphere yields 4-(1H-imidazol-1-yl)benzaldehyde derivatives with high yields (~94%).

Methoxy Group Introduction

- The methoxy group at the 3-position is generally introduced by starting from 3-methoxy-substituted aromatic precursors such as 3-methoxy-4-halobenzaldehyde or 3-methoxy-4-halobenzonitrile.

- This substitution is preserved through subsequent synthetic steps.

Formylation (Aldehyde Group Introduction)

- The aldehyde group is introduced or preserved by oxidation of benzylic alcohols or by direct formylation.

- For example, oxidation of 4-(1H-imidazol-1-yl)-3-methoxybenzenemethanol with oxalyl chloride and dimethyl sulfoxide (Swern oxidation) at low temperatures (-60°C) under inert atmosphere yields the corresponding benzaldehyde with yields around 72%.

Alkylation of Imidazole Nitrogen

- The ethyl group on the imidazole nitrogen is introduced by alkylation of the imidazole ring after its attachment to the aromatic ring.

- This can be achieved by treating the imidazole-substituted benzaldehyde with ethyl halides under basic conditions.

- Alternatively, starting from 4-(4-methyl-1H-imidazol-1-yl)-3-methoxybenzaldehyde, similar synthetic routes can be adapted for ethyl substitution by using ethylating agents instead of methylating agents.

Representative Synthetic Route Example

Analytical and Research Findings

- Yields: The copper-catalyzed N-arylation step typically achieves yields above 90%, while oxidation steps yield around 70%. Alkylation yields vary depending on conditions but generally range from 60-80%.

- Purity: Products are purified by column chromatography and characterized by NMR, FT-IR, and melting point analysis consistent with literature data.

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical during oxidation and N-arylation to prevent side reactions.

- Temperature Control: Low temperatures (-60°C) are essential during Swern oxidation to avoid overoxidation or decomposition.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| N-Arylation of imidazole | 3-methoxy-4-halobenzaldehyde, imidazole, Cu catalyst, K2CO3 | DMSO, 120°C, 12 h, inert atmosphere | 90-94 | High efficiency, regioselective |

| Oxidation to benzaldehyde | 4-(1H-imidazol-1-yl)-3-methoxybenzenemethanol, oxalyl chloride, DMSO | -60°C, 5 h, inert atmosphere | 72 | Swern oxidation, mild conditions |

| Alkylation of imidazole N | Ethyl halide, base (K2CO3) | DMF/DMSO, RT to reflux | 60-80 | Controlled alkylation |

Chemical Reactions Analysis

Electrophilic Substitution at the Aldehyde Group

The aldehyde moiety (-CHO) participates in nucleophilic addition and oxidation reactions. Key transformations include:

Oxidation to Carboxylic Acid

Under mild oxidative conditions (e.g., KMnO₄/H₂SO₄), the aldehyde group oxidizes to form the corresponding carboxylic acid derivative:

This reaction is critical for synthesizing bioactive analogs with enhanced solubility .

Reductive Amination

The aldehyde reacts with primary amines (e.g., NH₂R) under reductive conditions (NaBH₃CN or H₂/Pd-C) to form secondary amines:

This method is widely used to introduce nitrogen-containing pharmacophores .

Reactivity of the Imidazole Ring

The 4-ethyl-imidazole substituent undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:

Halogenation

In the presence of N-bromosuccinimide (NBS) or Cl₂/FeCl₃, bromine or chlorine substitutes at the imidazole’s C-2 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS | DMF, 60°C, 4h | 2-Bromo-imidazole derivative | 78% |

| Cl₂/FeCl₃ | CH₂Cl₂, 0°C, 2h | 2-Chloro-imidazole derivative | 85% |

Suzuki-Miyaura Cross-Coupling

The imidazole’s halogenated derivatives participate in palladium-catalyzed cross-coupling with aryl boronic acids:

This reaction enables diversification of the imidazole ring for structure-activity relationship (SAR) studies .

Methoxy Group Functionalization

The 3-methoxy group undergoes demethylation or nucleophilic substitution:

Demethylation with BBr₃

Treatment with boron tribromide (BBr₃) in CH₂Cl₂ cleaves the methoxy group to yield a phenolic derivative:

This step is essential for introducing hydroxyl groups for further conjugation .

Alkylation/Arylation

The methoxy oxygen acts as a nucleophile in SN2 reactions with alkyl/aryl halides under basic conditions (K₂CO₃/DMF):

This method modifies solubility and electronic properties .

Catalytic Cross-Coupling Reactions

The benzaldehyde scaffold participates in transition-metal-catalyzed reactions:

Ullmann-Type Coupling

Copper-catalyzed coupling with aryl halides introduces aryl groups at the imidazole nitrogen:

| Catalyst | Ligand | Substrate | Yield |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 4-Iodobenzaldehyde | 94% |

Gold-Catalyzed Cyclization

Gold nanoparticles facilitate cyclization with nitriles to form polycyclic imidazole derivatives .

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent on the imidazole undergoes free radical bromination or oxidation:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 4-(1-Bromoethyl)imidazole | Anticancer analogs |

| Oxidation | K₂Cr₂O₇/H₂SO₄ | 4-Acetic acid derivative | Prodrug synthesis |

Formylation and Condensation Reactions

The aldehyde group engages in condensation with amines or hydrazines:

Schiff Base Formation

Reaction with aniline derivatives forms imines, which are precursors to heterocycles:

These intermediates are used in antifungal agent development .

Knoevenagel Condensation

In the presence of piperidine, the aldehyde condenses with active methylene compounds (e.g., malononitrile):

This reaction expands π-conjugation for materials science applications .

Key Mechanistic Insights

-

Electronic Effects : The methoxy group donates electron density to the benzene ring, directing EAS to the para position relative to the aldehyde .

-

Steric Hindrance : The ethyl group on the imidazole limits reactivity at the N-1 position, favoring C-2 substitutions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions .

Scientific Research Applications

Medicinal Chemistry Applications

- Antifungal Activity : Research indicates that derivatives of imidazole, including those related to benzaldehyde, exhibit significant antifungal properties. For instance, studies have shown that compounds with imidazole rings can effectively inhibit the growth of Candida albicans, a common fungal pathogen .

- Antioxidant Properties : Compounds similar to benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-, have been evaluated for their antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, making these compounds valuable in therapeutic formulations .

- Cancer Research : The imidazole moiety has been implicated in the development of novel anticancer agents. Research has focused on synthesizing compounds that target specific pathways in cancer cells, leveraging the structural features of benzaldehyde derivatives .

Agricultural Applications

- Pesticide Development : The unique structure of benzaldehyde derivatives allows them to interact with biological systems in plants and pests. Studies have explored their potential as bioactive agents in pesticides, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals .

- Plant Growth Regulators : Some imidazole derivatives have shown promise as growth regulators in various plant species. Their application can enhance crop yield and resistance to environmental stressors .

Materials Science Applications

- Polymer Chemistry : Benzaldehyde derivatives are utilized in synthesizing polymers with specific properties. The incorporation of imidazole groups can enhance thermal stability and mechanical strength, making these materials suitable for advanced applications .

- Sensor Development : The chemical properties of benzaldehyde derivatives allow for their use in developing sensors for detecting environmental pollutants or biological markers. Their sensitivity and specificity make them ideal candidates for further research in this area .

Case Study 1: Antifungal Efficacy

A study published in the European Journal of Medicinal Chemistry investigated various imidazole derivatives for antifungal activity against Candida albicans. The results indicated that certain compounds exhibited potent inhibitory effects, suggesting a pathway for developing new antifungal agents based on benzaldehyde derivatives .

Case Study 2: Cancer Targeting

Research conducted on imidazole-based compounds demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation. This study highlighted the potential of benzaldehyde derivatives as lead compounds for anticancer drug development .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes: Inhibiting or activating specific enzymes.

Interaction with receptors: Modulating receptor activity.

Pathway modulation: Influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

- Structural Difference : The 4-position of the imidazole ring bears a methyl group instead of an ethyl group.

- Impact : The methyl substitution reduces steric bulk and lipophilicity compared to the ethyl analog. This may affect binding affinity in biological targets, as seen in studies where ethyl groups improve interactions with hydrophobic enzyme pockets .

- Synthesis : Synthesized via nucleophilic substitution of 4-fluoro-3-methoxybenzaldehyde with 4-methylimidazole, yielding 78% efficiency under optimized conditions .

3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

- Structural Difference : Features a nitro group at the 4-position of the imidazole ring and a propoxy linker between the benzaldehyde and imidazole moieties.

- Impact: The nitro group introduces strong electron-withdrawing effects, altering the electronic profile of the imidazole ring.

- Crystallographic Data : Single-crystal X-ray diffraction confirms planar geometry of the benzaldehyde ring, with intramolecular hydrogen bonding between the methoxy oxygen and aldehyde hydrogen .

4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- Structural Difference : Replaces the aldehyde group with a benzoyl-pyrrolone system and includes a 3-(imidazolyl)propyl chain.

- Impact: The pyrrolone ring introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents.

Biological Activity

Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-, also known by its CAS number 870845-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C13H15N2O2

- Molecular Weight : 230.262 g/mol

- Structural Characteristics : The compound features a benzaldehyde core with an ethyl-substituted imidazole and a methoxy group, which may contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzaldehyde derivatives, including those containing imidazole rings. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzaldehyde Derivative | MDA-MB-231 (Breast Cancer) | 10.0 | |

| Benzaldehyde Derivative | HepG2 (Liver Cancer) | 5.0 |

These findings suggest that benzaldehyde derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells, making them promising candidates for further development as anticancer agents.

2. Anti-inflammatory Effects

Benzaldehyde derivatives have also been investigated for their anti-inflammatory properties. Compounds containing the imidazole moiety are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:

| Compound Type | Mechanism of Action | Reference |

|---|---|---|

| Imidazole Derivative | Inhibition of TNF-alpha production | |

| Imidazole Derivative | COX inhibition |

These compounds can potentially serve as therapeutic agents in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of benzaldehyde derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that these compounds can exhibit significant antioxidant activity:

This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Screening

A study conducted on a series of benzaldehyde derivatives, including the target compound, revealed promising results in inhibiting the growth of breast cancer cells (MDA-MB-231). The compounds were evaluated for their ability to induce apoptosis through caspase activation, demonstrating enhanced apoptotic activity at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Evaluation

In another investigation focused on anti-inflammatory properties, benzaldehyde derivatives were tested for their effect on TNF-alpha production in macrophages. The results indicated a significant reduction in TNF-alpha levels, suggesting that these compounds could be beneficial in managing inflammatory conditions.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing benzaldehyde derivatives with imidazole substituents, and how are reaction conditions optimized?

Benzaldehyde-imidazole hybrids are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes react with imidazole precursors (e.g., 4-ethyl-1H-imidazole) under reflux in ethanol or DMF, often catalyzed by glacial acetic acid or Lewis acids . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for imidazole alkylation.

- Catalysts : Acetic acid aids in Schiff base formation, while Pd/C or CuI may facilitate cross-coupling in advanced routes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is standard.

Table 1 : Example Synthetic Conditions for Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole alkylation | 4-ethylimidazole, K₂CO₃, DMF, 80°C, 12h | 65–78 | |

| Aldehyde condensation | Substituted benzaldehyde, EtOH, glacial acetic acid, reflux | 70–85 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR/IR : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazole protons at δ 7.1–8.3 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13° are typical for benzaldehyde-benzimidazole analogs .

Table 2 : Crystallographic Data for Related Structures

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Analog A | P2₁/c | 7.97 | 16.43 | 14.36 | 95.13 | |

| Analog B | P2₁ | 8.21 | 15.89 | 13.95 | 94.76 |

Advanced Research Questions

How can crystallographic data contradictions (e.g., disordered moieties) be resolved during refinement?

Disorder in flexible groups (e.g., methoxy or ethyl substituents) is addressed using:

- SHELXL refinement : Constraints (e.g., DFIX, SIMU) stabilize anisotropic displacement parameters .

- Twinned data analysis : For non-merohedral twinning, HKLF 5 format in SHELXL separates overlapping reflections .

- Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies dominant motifs (e.g., R₂²(8) rings) to validate packing .

What computational strategies predict intermolecular interactions and stability in solid-state structures?

- DFT calculations : Optimize molecular geometry (e.g., Gaussian09 with B3LYP/6-31G*) to compare with experimental bond lengths/angles .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···O vs. H···H interactions) using CrystalExplorer .

- Docking studies : For bioactive analogs, AutoDock Vina evaluates binding affinities to target proteins (e.g., enzymes with benzimidazole-binding pockets) .

How do solvent polarity and pH influence the compound’s stability during biological assays?

- Degradation pathways : LC-MS monitors hydrolysis of the imine bond in acidic conditions (pH < 3) or oxidation of the aldehyde group.

- Stability protocols : Use buffered solutions (pH 7.4, PBS) and antioxidants (e.g., ascorbic acid) for in vitro assays.

- Solvent screening : Polar solvents (e.g., DMSO) enhance solubility but may accelerate decomposition; stability is validated via HPLC at 24h/48h intervals .

What strategies mitigate low yields in multi-step syntheses of similar benzimidazole-aldehyde hybrids?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12h for imidazole alkylation) and improves yields by 10–15% .

- Protecting groups : Temporarily block reactive sites (e.g., methoxy with TBSCl) to prevent side reactions .

- Flow chemistry : Continuous processing minimizes intermediate degradation in air-sensitive steps .

Methodological Notes

- Data rigor : All referenced studies provide experimental validation (e.g., elemental analysis, spectral matches).

- Safety : Handle aldehydes and imidazoles in fume hoods; use PPE to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.